
Ampc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung „AMPC“ bezieht sich auf this compound-Beta-Lactamase, eine Art Enzym, das von bestimmten Bakterien produziert wird. This compound-Beta-Lactamasen sind klinisch bedeutsam, da sie Resistenzen gegen eine breite Palette von Beta-Lactam-Antibiotika verleihen, einschließlich Penicillinen und Cephalosporinen . Diese Enzyme sind auf den Chromosomen vieler Enterobacteriaceae und einiger anderer Organismen kodiert .
Vorbereitungsmethoden
AmpC-Beta-Lactamasen können durch verschiedene Verfahren hergestellt werden:
Synthetische Wege und Reaktionsbedingungen: Die Herstellung von this compound-Beta-Lactamasen beinhaltet die Expression des this compound-Gens in bakteriellen Wirten.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound-Beta-Lactamasen beinhaltet in der Regel die Verwendung der rekombinanten DNA-Technologie.
Analyse Chemischer Reaktionen
AmpC-Beta-Lactamasen durchlaufen verschiedene Arten chemischer Reaktionen:
Häufige Reagenzien und Bedingungen: Die Hydrolysereaktion findet typischerweise in Gegenwart von Wasser und unter physiologischen Bedingungen (pH 7,4, 37 °C) statt.
Hauptprodukte, die gebildet werden: Die Hauptprodukte der Hydrolysereaktion sind das inaktivierte Antibiotikum und ein hydrolysierter Beta-Lactam-Ring.
Wissenschaftliche Forschungsanwendungen
Resistance Patterns
AmpC β-lactamases are known to mediate resistance to:
- Cephalosporins : Including third-generation cephalosporins like ceftriaxone and ceftazidime.
- Penicillins : Such as ampicillin.
- Aztreonam : A monobactam antibiotic.
The emergence of these enzymes has led to increased treatment failures and necessitated the use of alternative therapies, including carbapenems, which are often reserved for severe infections due to their broad-spectrum activity .
Treatment Strategies
Recent studies have highlighted the importance of selecting appropriate antibiotics based on the resistance profile of the pathogen:
- Cefepime : A fourth-generation cephalosporin is less susceptible to hydrolysis by this compound enzymes compared to its predecessors.
- Carbapenems : These are often used as a last resort but can induce this compound production, complicating treatment further .
Inhibitor Development
Research is ongoing to develop inhibitors that can effectively target this compound β-lactamases. In silico studies have identified potential compounds that may inhibit these enzymes, thus restoring the efficacy of β-lactam antibiotics against resistant strains .
Mutation Studies
Studies examining mutation rates in this compound-producing bacteria have revealed that species with lower mutation rates are associated with fewer treatment failures due to overproduction of this compound enzymes. This finding underscores the need for continuous monitoring of resistance patterns in clinical settings .
Clinical Outcomes
A retrospective multicenter study involving 575 patients with bloodstream infections highlighted that using third-generation cephalosporins in patients infected with this compound-producing Enterobacterales was linked to higher treatment failure rates compared to those treated with cefepime or carbapenems .
Genetic Studies
Genetic analyses have shown that mutations within the This compound promoter region can lead to hyperproduction of this compound enzymes, significantly impacting the resistance profiles of bacterial strains. For instance, specific point mutations have been associated with increased enzyme expression levels, contributing to clinical resistance .
Summary Table of Key Findings
Wirkmechanismus
Der Wirkungsmechanismus von AmpC-Beta-Lactamasen beinhaltet die Hydrolyse des Beta-Lactam-Rings in Antibiotika. Das Enzym bindet an das Antibiotikum und katalysiert die Spaltung des Beta-Lactam-Rings, wodurch das Antibiotikum unwirksam wird . Die molekularen Ziele von this compound-Beta-Lactamasen sind die Beta-Lactam-Antibiotika, und die beteiligten Pfade umfassen die Hydrolyse des Beta-Lactam-Rings .
Vergleich Mit ähnlichen Verbindungen
AmpC-Beta-Lactamasen können mit anderen Beta-Lactamasen verglichen werden, wie z. B. Extended-Spectrum Beta-Lactamasen (ESBLs) und Carbapenemasen:
Extended-Spectrum Beta-Lactamasen (ESBLs): ESBLs sind in der Lage, eine größere Bandbreite an Beta-Lactam-Antibiotika zu hydrolysieren als this compound-Beta-Lactamasen.
This compound-Beta-Lactamasen sind einzigartig in ihrer Fähigkeit, Resistenzen gegen Cephamycine zu verleihen und sind oft induzierbar, d. h. ihre Expression kann in Gegenwart bestimmter Antibiotika hochreguliert werden .
Ähnliche Verbindungen
- Extended-Spectrum Beta-Lactamasen (ESBLs)
- Carbapenemasen
- Klasse A Beta-Lactamasen
- Klasse D Beta-Lactamasen
Biologische Aktivität
AmpC β-lactamases are enzymes produced by various bacteria that confer resistance to a broad spectrum of β-lactam antibiotics, including penicillins and cephalosporins. Understanding the biological activity of this compound is crucial for addressing the challenges posed by antibiotic resistance in clinical settings.
Mechanisms of Resistance
The This compound gene is typically chromosomally encoded and can be induced in response to specific environmental stimuli, particularly the presence of β-lactam antibiotics. The regulatory protein AmpR plays a significant role in modulating the expression of this compound. Under normal conditions, AmpR inhibits this compound production; however, when β-lactams induce the accumulation of cell-wall degradation products, AmpR's repression is lifted, leading to increased levels of this compound enzymes .
Induction and Expression
- Inducers : β-lactam antibiotics like cefoxitin and imipenem are potent inducers of this compound expression.
- Regulatory Mechanism : The binding of degradation products to AmpR reduces its ability to inhibit this compound expression, resulting in a significant increase in enzyme production.
- Fitness Cost : High-level expression of this compound can incur a fitness cost due to the accumulation of cytoplasmic degradation products, although this can be sustained under continuous β-lactam exposure .
Resistance Profiles
This compound β-lactamases exhibit resistance to various classes of antibiotics. A study evaluating clinical isolates showed that strains producing this compound enzymes were resistant to cefoxitin and other β-lactams, complicating treatment options . The following table summarizes the resistance profiles observed in different studies:
Antibiotic | Resistance Rate (%) | Organisms Studied |
---|---|---|
Cefoxitin | 81.25 | E. coli, K. pneumoniae |
Ceftazidime | 61.25 | Mixed isolates |
Piperacillin/Tazobactam | 44 | Mixed isolates |
Amikacin | 100 | Acinetobacter spp. |
Imipenem | 22.7 | Klebsiella pneumoniae |
Case Studies
- Clinical Isolates in Nigeria : A study conducted on 400 isolates revealed that 81.25% were producing this compound β-lactamases, with significant resistance observed against cephalosporins and other antibiotics. The study highlighted the prevalence of multi-drug resistant (MDR) strains among clinical bacterial pathogens .
- In Vitro Studies on Inhibitors : Research focused on the inhibitory effects of dinucleotides against this compound BER demonstrated that certain compounds could effectively reactivate inactivated enzymes, suggesting potential therapeutic avenues for overcoming resistance .
- Epidemiological Insights : A comprehensive review highlighted the global epidemiology of this compound producers, emphasizing that these enzymes are prevalent in Enterobacteriaceae and pose a significant challenge in treating infections caused by these organisms .
Research Findings
Recent studies have elucidated several key findings regarding the biological activity of this compound:
- High-Level Expression : Plasmid-encoded this compound genes often exhibit higher expression levels due to mutations in promoter regions rather than merely increased gene copy numbers .
- Clinical Implications : The presence of this compound-producing bacteria complicates treatment regimens, as these organisms are inherently resistant to many β-lactamase inhibitors like clavulanate .
- Virulence Factors : Research indicates that enzymatic activity associated with this compound may contribute to virulence attenuation in some bacterial strains, suggesting a complex interplay between resistance mechanisms and pathogenicity .
Eigenschaften
IUPAC Name |
2-amino-4-[4-(6-fluoro-5-methylpyridin-3-yl)phenyl]-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16FN3O3/c1-13-10-16(12-29-23(13)26)14-6-8-15(9-7-14)20-18(11-27)24(28)32-22-17-4-2-3-5-19(17)31-25(30)21(20)22/h2-10,12,20H,28H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTOMCGQPLOOOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)C2=CC=C(C=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.